N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves multiple steps. The starting materials typically include hexahydro-1-methyl-2H-azepine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine
- Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
Uniqueness
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
126826-61-7 |
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Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O2S/c1-12-7-9-13(10-8-12)19(17,18)15-14-6-4-3-5-11-16(14)2/h7-10H,3-6,11H2,1-2H3/b15-14+ |
InChI Key |
OZQXJGSVJRTSGW-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C |
Origin of Product |
United States |
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